1-Chloro-1,1,2,2-tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1,1,2,2-tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane is a halogenated organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its reactivity and stability. It is commonly used in various industrial and scientific applications due to its distinct chemical behavior.
Vorbereitungsmethoden
The synthesis of 1-Chloro-1,1,2,2-tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane involves multiple steps, typically starting with the halogenation of ethane derivatives. One common method includes the reaction of trichloroethylene with hydrogen fluoride in the presence of a catalyst to produce intermediate compounds, which are then further fluorinated to achieve the desired product . Industrial production often involves large-scale halogenation and fluorination processes under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Chloro-1,1,2,2-tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Addition Reactions: It can participate in addition reactions with other halogenated compounds or unsaturated hydrocarbons.
Common reagents used in these reactions include hydrogen fluoride, chlorine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Chloro-1,1,2,2-tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical
Eigenschaften
CAS-Nummer |
51410-37-8 |
---|---|
Molekularformel |
C4HClF8O |
Molekulargewicht |
252.49 g/mol |
IUPAC-Name |
1-chloro-1,1,2,2-tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane |
InChI |
InChI=1S/C4HClF8O/c5-3(10,11)4(12,13)14-1(6)2(7,8)9/h1H |
InChI-Schlüssel |
WRBDOZGEPIWMAB-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(F)F)(OC(C(F)(F)Cl)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.